5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
Description
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound characterized by its fused pyrimidine and pyrimido[4,5-d]pyrimidine ring system. This compound exhibits unique chemical properties, making it valuable in various fields of scientific research and industry.
Properties
IUPAC Name |
1,3-dimethyl-5-[(E)-3-phenylprop-2-enyl]sulfanyl-7-propan-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-13(2)16-21-17-15(19(25)24(4)20(26)23(17)3)18(22-16)27-12-8-11-14-9-6-5-7-10-14/h5-11,13H,12H2,1-4H3/b11-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLMLTYRUTVRPY-DHZHZOJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC2=C(C(=N1)SCC=CC3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=NC2=C(C(=N1)SC/C=C/C3=CC=CC=C3)C(=O)N(C(=O)N2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione typically involves multiple steps:
Formation of Pyrimido[4,5-d]pyrimidine Core: : This can be achieved through cyclization reactions involving appropriately substituted starting materials.
Thioether Formation: : Incorporation of the cinnamylthio group can be accomplished via nucleophilic substitution reactions.
Isopropylation and Methylation: : Introduction of isopropyl and methyl groups is done through alkylation reactions using corresponding alkyl halides under base conditions.
Industrial Production Methods
In an industrial setting, the synthesis would be scaled up with optimized reaction conditions to maximize yield and purity. This includes:
Optimized Catalyst Usage: : Employing catalysts to enhance reaction rates and selectivity.
Recycling Solvents: : Efficient solvent recovery systems to reduce environmental impact and costs.
Automated Systems: : Use of automated reactors for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione undergoes various reactions, such as:
Oxidation: : Oxidizing agents can convert the thioether moiety to sulfoxides or sulfones.
Reduction: : Reduction can target the carbonyl groups, converting them to alcohols.
Substitution: : The aromatic ring can undergo electrophilic or nucleophilic substitution.
Common Reagents and Conditions
Oxidation: : Peroxides or other oxidizing agents under mild to moderate conditions.
Reduction: : Sodium borohydride or lithium aluminum hydride for reducing carbonyl groups.
Substitution: : Nucleophiles or electrophiles in the presence of a catalyst or base.
Major Products
Oxidation Products: : Formation of sulfoxides or sulfones.
Reduction Products: : Formation of hydroxyl compounds from carbonyl groups.
Substitution Products: : Varies based on the substituent and position on the aromatic ring.
Scientific Research Applications
5-(Cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione finds applications across various fields:
Chemistry: : Used as a precursor for synthesizing complex molecules, studying reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for pharmacological properties, including as an antimicrobial or anticancer agent.
Industry: : Utilized in material science for developing novel materials with specific properties.
Mechanism of Action
The compound exerts its effects through the following mechanisms:
Molecular Interactions: : Binding to specific biological targets, altering their function.
Pathways Involved: : May involve inhibition of enzymes or interference with signal transduction pathways.
Specific Targets: : Depending on the application, targets can range from bacterial enzymes to cancer cell receptors.
Comparison with Similar Compounds
Similar Compounds
Pyrimido[4,5-d]pyrimidines: : Other compounds in this family share the core structure but differ in substituents.
Thioether-Containing Molecules: : Compounds with similar thioether linkages.
Substituted Pyrimidines: : Variants of pyrimidines with different functional groups.
Uniqueness
The uniqueness of 5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione lies in its specific combination of functional groups, influencing its chemical behavior and biological activity. This distinct structure offers unique advantages in research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
